Chanoclavine II
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Overview
Description
Chanoclavine II is a natural product found in Claviceps purpurea with data available.
Scientific Research Applications
Toxicity and Safety
Research on chanoclavine's toxicity in mammals shows that it has low toxicity and raises no food safety concerns. Studies in mice indicated that the median lethal dose of chanoclavine is >2000 mg/kg, classifying it as the lowest hazard class under both the globally harmonized system of classification and labelling of chemicals and the New Zealand Hazardous Substances and New Organisms (HSNO) hazard classes (Finch, Munday, Sprosen & Bhattarai, 2019).
Antibacterial Properties
Chanoclavine, when combined with tetracycline, has been found to significantly reduce the minimum inhibitory concentration (MIC) of tetracycline against multi-drug-resistant Escherichia coli (MDREC). It inhibits the efflux pumps of bacteria, which are ATPase-dependent, and demonstrates a potential in reversing multi-drug resistance (MDR) in Gram-negative bacteria (Dwivedi et al., 2019).
Ergot Alkaloid Biosynthesis
Chanoclavine plays a key role in the biosynthesis of ergot alkaloids. Studies have shown the production of chanoclavine-I in yeast, aiding the understanding of key enzymes involved in ergot alkaloid formation. This research is vital for the potential commercial production of ergot alkaloids, which are highly bioactive molecules (Nielsen et al., 2014).
Potential in Treating Gastrointestinal Disorders
Research suggests that chanoclavine may have a role in regulating irritable bowel syndrome (IBS). It interacts with the 5-HT3A receptor, showing inhibitory effects that could potentially be beneficial for treating excessive gut stimulation (Eom et al., 2021).
Properties
CAS No. |
1466-08-6 |
---|---|
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
(E)-2-methyl-3-[(4R,5S)-4-(methylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-5-yl]prop-2-en-1-ol |
InChI |
InChI=1S/C16H20N2O/c1-10(9-19)6-13-12-4-3-5-14-16(12)11(8-18-14)7-15(13)17-2/h3-6,8,13,15,17-19H,7,9H2,1-2H3/b10-6+/t13-,15+/m0/s1 |
InChI Key |
SAHHMCVYMGARBT-GJTNBUKJSA-N |
Isomeric SMILES |
C/C(=C\[C@@H]1[C@@H](CC2=CNC3=CC=CC1=C23)NC)/CO |
SMILES |
CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO |
Canonical SMILES |
CC(=CC1C(CC2=CNC3=CC=CC1=C23)NC)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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